5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1,2,3-triazole, a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological motifs. The ethyl group at the 5-position and the carboxylic acid functionality at the 4-position allow for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of "click chemistry," which is a class of biocompatible chemical reactions that proceed rapidly and selectively under mild conditions. The synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, for example, demonstrates the efficiency of this approach by treating ethyl diazoacetate with aryl imines in the presence of a base to yield fully substituted 1,2,3-triazoles . Although not directly related to 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, this method highlights the general synthetic route that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized by various spectroscopic techniques and X-ray crystallography. For instance, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was structurally characterized and found to crystallize in the triclinic space group, with its structure stabilized by an N–H⋯O hydrogen bond . This level of structural detail is crucial for understanding the molecular interactions and properties of triazole derivatives.
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The carboxy group at the 4-position is particularly versatile, as it can be easily transformed into other functional groups, expanding the chemical space accessible from these compounds . Additionally, the synthesis of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids shows that the formyl group can participate in ring-chain tautomerism, which can influence the reactivity and stability of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the triazole ring can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can predict properties like vibrational frequencies, chemical shift values, and non-linear optical properties, which are important for the development of materials with specific applications . Experimental techniques complement these predictions and provide a comprehensive understanding of the compound's behavior in different environments.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has explored various synthesis methods for compounds related to 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. For example, the synthesis of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid involves a two-step process starting from 1-azido-4-ethoxybenzene, leading to compounds with protected formyl and acid groups (Pokhodylo & Obushak, 2022).
- Ring-Chain Tautomerism : A study on the synthesis of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series revealed the presence of ring-chain tautomerism, with a predominant free acid form in solution (Pokhodylo & Obushak, 2022).
Applications in Peptide Synthesis and Biological Activity
- Peptidomimetics Preparation : The 5-amino derivative of 1,2,3-triazole-4-carboxylic acid has been utilized for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This includes compounds acting as HSP90 inhibitors (Ferrini et al., 2015).
- Solid Phase Peptide Synthesis : Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a related compound, has been developed as a novel coupling reagent for solid phase peptide synthesis, highlighting the potential utility of triazole carboxylic acids in peptide chemistry (Robertson, Jiang, & Ramage, 1999).
Drug Synthesis Intermediates
- Drug Synthesis : 1H-1,2,3-Triazole-4-carboxylic acids and their derivatives serve as intermediates in the synthesis of various drugs. Specific methods have been designed for the synthesis of such compounds, indicating their relevance in pharmaceutical chemistry (Liu et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of 1,2,3-triazoles have been synthesized and shown to possess antimicrobial activity. This suggests potential applications of triazole carboxylic acids in the development of antimicrobial agents (Holla et al., 2005).
Future Directions
properties
IUPAC Name |
5-ethyl-2H-triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNPBMTBNCWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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